Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Overview
Description
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a hindered phenolic antioxidant commonly used as a polymer stabilizer. It is known for its ability to prevent the degradation of polymers by inhibiting oxidative processes. This compound is widely used in the plastics industry, particularly in polyethylenes and polypropylene, due to its low volatility and high thermal stability .
Mechanism of Action
Target of Action
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, also known as Irganox 1076, is a hindered phenolic antioxidant . Its primary targets are polymers, where it acts as a stabilizer .
Mode of Action
Irganox 1076 interacts with its targets (polymers) by donating phenolic hydrogen to reactive radicals, which results in the formation of stable, non-reactive species . This process helps to prevent the oxidative degradation of polymers .
Biochemical Pathways
It’s known that the compound acts as an antioxidant, interrupting the oxidative chain reactions that lead to the breakdown of polymers .
Pharmacokinetics
It’s known that the compound is significantly less volatile than simpler phenolic antioxidants , which suggests it may have a longer duration of action.
Result of Action
The primary result of Irganox 1076’s action is the stabilization of polymers. By preventing oxidative degradation, it helps to maintain the integrity and extend the lifespan of plastic materials .
Action Environment
The efficacy and stability of Irganox 1076 can be influenced by environmental factors such as temperature. It is more suitable for stabilizing plastics that are exposed to high temperatures during processes like extrusion and moulding . It is widely used in commodity plastics, particularly in polyethylenes and polypropylene .
Biochemical Analysis
Biochemical Properties
Irganox 1076 is known for its antioxidant properties. It interacts with free radicals produced during the oxidation process, effectively scavenging them and interrupting chain degradation reactions . This interaction is crucial in preventing oxidative damage to the organic substrates it is used in .
Molecular Mechanism
The molecular mechanism of Irganox 1076 involves its phenolic structure, which allows it to donate hydrogen atoms to free radicals . This action neutralizes the radicals, preventing them from participating in further reactions that could lead to oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, Irganox 1076 has been shown to provide long-term thermal stability to polymers . It is stable to light and has excellent color retention . It has good compatibility with most substrates, high resistance to extraction, and low volatility .
Transport and Distribution
Irganox 1076 is used in a variety of materials and is likely distributed throughout these materials to provide uniform protection against oxidative degradation . Its transport within these materials would depend on factors such as the material’s composition and the environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is typically purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives and substituted phenolic compounds, which retain the antioxidant properties of the parent compound .
Scientific Research Applications
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Comparison with Similar Compounds
Similar Compounds
- Butylated hydroxytoluene (BHT)
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- Tris(2,4-di-tert-butylphenyl) phosphite
Uniqueness
Compared to simpler phenolic antioxidants like butylated hydroxytoluene, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is significantly less volatile, making it more suitable for high-temperature applications. Its long octadecyl chain enhances its compatibility with polymers, providing better stabilization and longer-lasting effects .
Properties
IUPAC Name |
octadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDSCDGVMJFTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027456 | |
Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Gas or Vapor; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Irganox: White odorless solid; [HSDB] Solid; [IUCLID] | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5560 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2082-79-3 | |
Record name | Antioxidant 1076 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2082-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OCTADECYL DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V88J661G2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | HYDROCINNAMIC ACID, 3,5-DI-T-BUTYL-4-HYDROXY-, OCTADECYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5865 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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